molecular formula C22H25N3O4 B2435476 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide CAS No. 953249-14-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2435476
CAS No.: 953249-14-4
M. Wt: 395.459
InChI Key: QQTXOJJZZXZIME-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide” is a chemical compound with potential applications in scientific research due to its unique structure. It is often used as an intermediate in organic synthesis .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The yield was reported to be 64% .


Molecular Structure Analysis

The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .


Physical and Chemical Properties Analysis

The compound is semisolid . Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4 . The 1 H NMR (300MHz, CDCl 3, δ, ppm) values are 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .

Scientific Research Applications

Chemical Synthesis and Modification

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide and its derivatives are frequently explored in the field of chemical synthesis. For instance, the synthesis and reactivity of related compounds, such as 2-benzyloxy-1-methylpyridinium triflate, have been studied. This compound effectively converts alcohols into benzyl ethers upon warming, indicating potential applications in chemical modification processes (Poon & Dudley, 2006).

Neuropharmacological Research

Compounds structurally similar to this compound have been investigated for their potential neuropharmacological applications. For example, certain aminopiperidinecoumarin derivatives have been identified as melanin concentrating hormone receptor 1 (MCHr1) antagonists, showing potential in weight loss therapies. However, their cardiovascular safety profiles necessitate careful scrutiny (Kym et al., 2005).

Alzheimer's Disease Therapy

Derivatives like ASS234, which shares a structural similarity, have been identified as multitarget propargylamines for potential Alzheimer's disease treatment. ASS234 acts as a reversible inhibitor of human acetylcholinesterase and butyrylcholinesterase, and also inhibits monoamine oxidase A/B. It has been reported to inhibit beta-amyloid aggregation, thus reducing associated toxicity (Ramos et al., 2016).

Antitumor Activity

This compound derivatives are also explored for their antitumor potential. Research into related compounds has led to the discovery of certain arylamides showing promising antiproliferative activity against cancer cell lines. These studies contribute to the development of novel antimicrotubule agents and offer insights into the structure-activity relationships vital for cancer therapeutics (Stefely et al., 2010).

Coordination Polymers and Metal Organic Frameworks

In materials science, derivatives of this compound are used to synthesize coordination polymers and metal-organic frameworks. These structures have potential applications in various fields, including catalysis, gas storage, and separation technologies (Lakshmanan et al., 2022).

Future Directions

The compound and its analogs may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-21(22(27)24-18-6-7-19-20(12-18)29-15-28-19)23-13-16-8-10-25(11-9-16)14-17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTXOJJZZXZIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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